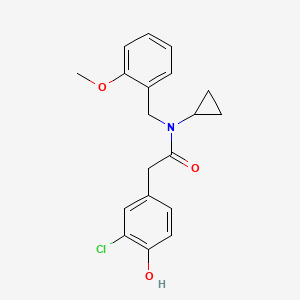![molecular formula C13H17N5OS2 B5904455 2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-ethyl-N-(2-pyridin-2-ylethyl)acetamide](/img/structure/B5904455.png)
2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-ethyl-N-(2-pyridin-2-ylethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-ethyl-N-(2-pyridin-2-ylethyl)acetamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as 'compound X' in scientific literature.
Wirkmechanismus
The mechanism of action of compound X is not fully understood. However, it is believed to exert its biological effects by inhibiting specific enzymes or proteins in the target cells.
Biochemical and Physiological Effects:
Studies have shown that compound X can inhibit the growth of various bacterial and fungal strains. It has also been found to induce apoptosis (programmed cell death) in cancer cells. The compound has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using compound X in laboratory experiments is its high potency. This allows researchers to use smaller amounts of the compound, reducing the cost of experiments. However, the compound is also highly toxic and requires careful handling. It is also relatively unstable and can degrade over time.
Zukünftige Richtungen
There are several potential future directions for research on compound X. One area of interest is the development of new synthetic methods for the compound, which could improve its stability and reduce its toxicity. Another area of interest is the exploration of the compound's potential use in medical imaging, which could have significant implications for disease diagnosis and treatment. Finally, further studies are needed to fully understand the mechanism of action of compound X and its potential applications in various fields of scientific research.
Synthesemethoden
The synthesis of compound X involves the reaction between 2-chloro-N-(2-pyridin-2-ylethyl)acetamide and 5-amino-1,3,4-thiadiazole-2-thiol in the presence of a suitable base. The reaction is carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Wissenschaftliche Forschungsanwendungen
Compound X has been studied for its potential applications in various fields of scientific research. It has been found to exhibit antimicrobial, anticancer, and anti-inflammatory properties. The compound has also been studied for its potential use as a diagnostic tool in medical imaging.
Eigenschaften
IUPAC Name |
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-ethyl-N-(2-pyridin-2-ylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5OS2/c1-2-18(8-6-10-5-3-4-7-15-10)11(19)9-20-13-17-16-12(14)21-13/h3-5,7H,2,6,8-9H2,1H3,(H2,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZXNAUJHCXREFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCC1=CC=CC=N1)C(=O)CSC2=NN=C(S2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(butyrylamino)-N-[1-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)ethyl]benzamide](/img/structure/B5904375.png)
![(4-fluorobenzyl)(pyridin-4-ylmethyl){[6-(trifluoromethyl)pyridin-3-yl]methyl}amine](/img/structure/B5904394.png)
![N-{3-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]propyl}-1H-benzimidazole-5-carboxamide](/img/structure/B5904398.png)
![N-(2-methoxy-1-pyridin-2-ylethyl)-N-methyl-3-[(2-methylprop-2-en-1-yl)oxy]benzamide](/img/structure/B5904413.png)
![2-fluoro-N-{3-[(2-methoxy-1-pyridin-2-ylethyl)(methyl)amino]-3-oxopropyl}benzamide](/img/structure/B5904417.png)
![3-(butyrylamino)-N-[2-(pyridin-3-ylamino)ethyl]benzamide](/img/structure/B5904421.png)
![N-[(1S)-1-({4-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]piperidin-1-yl}carbonyl)-3-methylbutyl]acetamide](/img/structure/B5904425.png)
![N-cycloheptyl-N'-{2-[(3-methylpyridin-2-yl)amino]ethyl}succinamide](/img/structure/B5904431.png)

![N-cyclopropyl-1-(2-furylmethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]piperidine-3-carboxamide](/img/structure/B5904442.png)
![4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-{2-[(methylamino)sulfonyl]ethyl}butanamide](/img/structure/B5904446.png)
![N-(3-{[2-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]amino}-3-oxopropyl)-2-fluorobenzamide](/img/structure/B5904448.png)
![N-[1-(hydroxymethyl)pentyl]-3-(propionylamino)benzamide](/img/structure/B5904449.png)
